![molecular formula C11H17NS B096523 Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- CAS No. 18794-28-0](/img/structure/B96523.png)
Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- is a heterocyclic organic compound with a molecular formula of C12H19NS. It is a member of the pyridine family and is commonly used in scientific research for its unique properties and applications.
Wirkmechanismus
The exact mechanism of action of Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- is not well understood. However, it is believed to work through the formation of covalent bonds with other molecules, particularly those containing sulfur or nitrogen. This allows Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- to modify the structure and function of these molecules, leading to a variety of biological effects.
Biochemical and Physiological Effects:
Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- has been found to have several biochemical and physiological effects. In vitro studies have shown that it has antimicrobial properties against a variety of bacteria and fungi. It has also been found to inhibit the growth of cancer cells in some cell lines. Additionally, Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- has been shown to modulate the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- is its versatility in organic synthesis. It can be used as a reagent in a variety of reactions, making it a valuable tool for chemists. Additionally, its antimicrobial properties make it a potential candidate for use in the development of new antibiotics. However, one limitation of Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- is its toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling it in the lab.
Zukünftige Richtungen
There are several future directions for research on Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-. One potential area of study is its use as a potential antibiotic. Further research is needed to determine its efficacy against a wider range of bacteria and to develop formulations for clinical use. Additionally, Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- could be further explored as a potential anticancer agent. Studies could investigate its mechanism of action and potential therapeutic applications. Finally, research could focus on the development of new synthetic methods for Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-, with the goal of improving its purity and yield.
Synthesemethoden
Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- can be synthesized through a variety of methods. One such method is the reaction of 2-methylpyridine with tert-butylthiomethyl chloride in the presence of a base such as sodium hydride. This reaction yields Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- has several scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals. It can also be used as a ligand in coordination chemistry and as a catalyst in various chemical reactions. Additionally, Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
18794-28-0 |
|---|---|
Produktname |
Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- |
Molekularformel |
C11H17NS |
Molekulargewicht |
195.33 g/mol |
IUPAC-Name |
2-(tert-butylsulfanylmethyl)-6-methylpyridine |
InChI |
InChI=1S/C11H17NS/c1-9-6-5-7-10(12-9)8-13-11(2,3)4/h5-7H,8H2,1-4H3 |
InChI-Schlüssel |
OBBGLTSIKZVHGI-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CSC(C)(C)C |
Kanonische SMILES |
CC1=NC(=CC=C1)CSC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



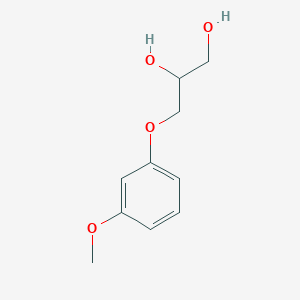
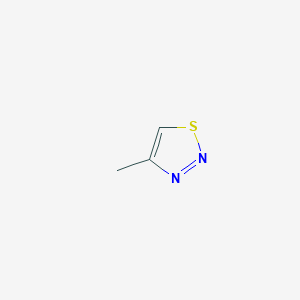
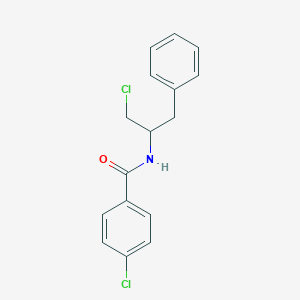
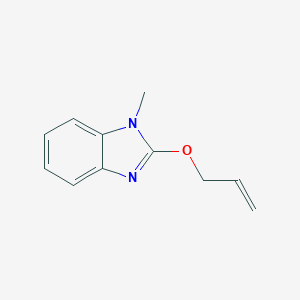
![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)
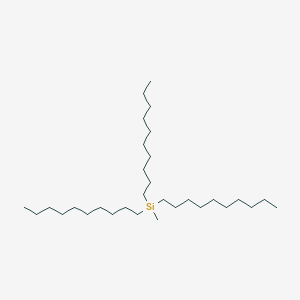
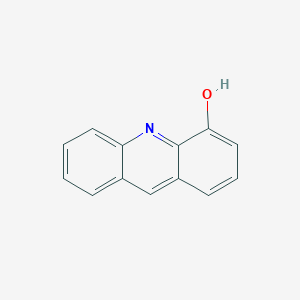
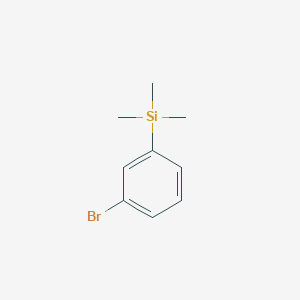
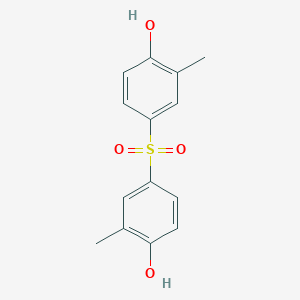
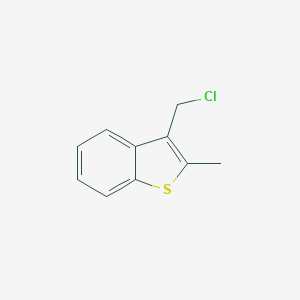
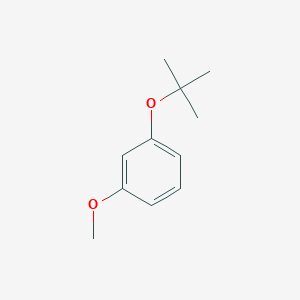
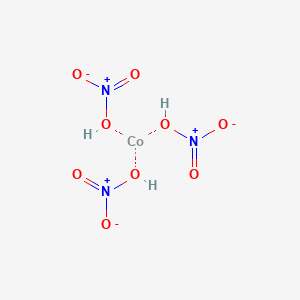
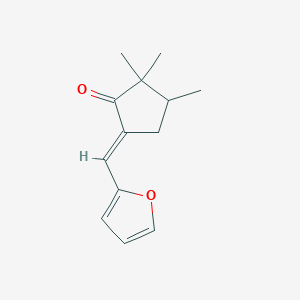
![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)